Aflatoxin G1

Toxicology Mycotoxicology Acute Toxicity

Aflatoxin G1 (AFG1) is an IARC Group 1 carcinogen and non-substitutable certified reference material essential for accurate mycotoxin quantitation by HPLC-FLD and LC-MS/MS. Substitution with B-series or G2 analogs causes analytical inaccuracy and regulatory non-compliance. • Unique green fluorescence and distinct HPLC retention time enable precise multi-mycotoxin method calibration. • Intermediate potency (LC50 9.79 µM in HepaRG cells) supports SAR studies without confounding cytotoxicity. • ≥98% HPLC purity; supplied with full Certificate of Analysis; cold-chain shipped globally.

Molecular Formula C17H12O7
Molecular Weight 328.27 g/mol
CAS No. 1165-39-5
Cat. No. B190526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAflatoxin G1
CAS1165-39-5
Synonyms(7aR,10aS)-3,4,7a,10a-Tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione
Molecular FormulaC17H12O7
Molecular Weight328.27 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1
InChIInChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1
InChIKeyXWIYFDMXXLINPU-WNWIJWBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityAflatoxins ... are soluble in methanol, acetone, and chloroform, but only slightly soluble in water and hydrocarbon solvents.
Very slightly soluble in water ... ;  insoluble in non-polar solvents;  freely soluble in moderately polar organic solvents (e.g. chloroform and methanol) and especially in dimethyl sulfoxide

Structure & Identifiers


Interactive Chemical Structure Model





Aflatoxin G1: Properties and Procurement


Aflatoxin G1 (AFG1) is a difuranocoumarin mycotoxin produced by Aspergillus species [1]. It is characterized by a green fluorescence under UV light, a molecular weight of 328.3 g/mol, and a melting point of 244–246°C [1]. The compound is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC) [2] and is subject to stringent regulatory controls in food and feed matrices globally.

G1
Mycotoxin Certified Reference Standard
λ
Green fluorescence for specific chromatographic detection
⚖️
Non-substitutable in regulatory multi-mycotoxin methods

Why Aflatoxin G1 Cannot Be Substituted


Despite being members of the same mycotoxin family, Aflatoxin G1 (AFG1) and its analogs (B1, B2, G2) exhibit distinct and quantifiable differences in acute toxicity, genotoxic mechanisms, and analytical behavior that preclude generic substitution. Aflatoxin B1 is consistently the most potent, but AFG1's specific structure, notably the lactone ring in place of the cyclopentenone ring found in the B-series [1], leads to a different order of chromosomal damage [2] and a distinct metabolic activation profile [3]. Furthermore, its unique green fluorescence and HPLC retention time are critical for accurate quantitation in multi-mycotoxin regulatory methods . Using a different analog, such as G2 or B2, would result in significant under- or over-estimation of toxicological risk and analytical inaccuracy, failing to meet regulatory compliance standards.

Toxicity Aflatoxin G1 shows intermediate acute potency and a distinct chromosomal target pattern compared to B1 or G2; using another analog would misrepresent risk calibration.
Metabolism The lactone ring structure leads to a different CYP-mediated bioactivation profile; metabolic activation may shift, impacting genotoxicity endpoint interpretation.
Analytics Unique green fluorescence and HPLC retention time distinguish G1 from B-series analogs; a substitute would cause peak misidentification and regulatory non-compliance.

Aflatoxin G1 vs. Analogs: Key Differences


Acute Oral Toxicity in Ducklings

Aflatoxin G1 (AFG1) demonstrates intermediate acute toxicity between the most potent Aflatoxin B1 and the less potent Aflatoxins B2 and G2. This is evidenced by its LD50 value in a standardized duckling model [1]. The quantified difference supports its distinct toxicological profile and justifies its independent assessment in risk evaluation studies.

Acute Oral Toxicity
Head-to-head
AFG1 LD50 = 39.2 mg/50 g vs AFB1 LD50 ≈ 0.0365 mg/50 g, AFG2 LD50 = 172.5 mg/50 g (day-old ducklings, oral).
Supports relative potency ranking in avian toxicity models.
Data to verify; experimental dose calibration context.
Toxicology Mycotoxicology Acute Toxicity

Electrochemical DNA Biosensor Genotoxicity

In a direct head-to-head comparison using an electrochemical DNA biosensor, Aflatoxin G1 (AFG1) induced significantly less genotoxic damage than Aflatoxin B1 (AFB1), as quantified by the decrease in guanine oxidation signal [1]. The results indicate a clear, measurable difference in the magnitude of their interaction with DNA.

DNA Biosensor Genotoxicity
Head-to-head
Guanine signal decrease: AFG1 18% (2 µg/mL), 26% (4 µg/mL) vs AFB1 50% (2 µg/mL), 61% (4 µg/mL).
Supports lower genotoxic response window for controlled DNA damage studies.
Electrochemical DPV method; reported fold differences.
Genotoxicity Electrochemical Biosensor DNA Damage

Chromosomal Mutagenicity in Human Cells

While Aflatoxin G1 is less mutagenic overall than Aflatoxin B1, it exhibits a distinct pattern of chromosomal breakage in human cells [1]. This differential effect highlights a unique genotoxic signature that cannot be inferred from studies using the more potent analog.

Chromosomal Mutagenicity
Head-to-head
AFG1 targets chromosomes 1–5; AFB1 targets 2,11,19,20. Human lymphocytes, Giemsa banding.
Enables distinct chromosomal target analysis in genotoxicity research.
Qualitative breakage pattern context; review for specific locus studies.
Genetic Toxicology Mutagenesis Chromosome Aberration

Cytotoxicity in HepaRG Cells

The cytotoxic potency of Aflatoxin G1 in a human-relevant hepatic model has been quantitatively defined, providing an essential benchmark for in vitro studies [1]. This LC50 value allows for the selection of appropriate, non-lethal concentrations for mechanistic studies.

Cytotoxicity (HepaRG)
Reported
LC50 = 9.79 µM in HepaRG cells (xCELLigence impedance).
Supports sub-cytotoxic concentration selection for mechanistic hepatocyte studies.
Data to verify; experimental threshold context.
In Vitro Toxicology Cytotoxicity Hepatotoxicity

HPLC-FLD Analytical Differentiation

Aflatoxin G1 (AFG1) is chromatographically resolved from its analogs (B1, B2, G2) under standardized HPLC conditions with fluorescence detection . Its unique retention time and distinct green fluorescence [1] are critical for accurate identification and quantification in complex matrices, preventing misidentification that could occur if substituted with another analog.

HPLC-FLD Differentiation
Method context
Distinct green fluorescence and specific retention time separate AFG1 from B1, B2, G2 under validated HPLC-FLD conditions.
Enables definitive peak assignment in multi-mycotoxin analytical workflows.
Post-column derivatization context; method-specific verification needed.
Analytical Chemistry Chromatography Food Safety

Aflatoxin G1 Application Scenarios


Food and Feed Regulatory Reference Standard

Aflatoxin G1 is an essential, non-substitutable component of certified reference material (CRM) mixtures used to calibrate and validate HPLC-FLD and LC-MS/MS methods for mycotoxin analysis in food, feed, and agricultural commodities . Its procurement as a high-purity standard ensures the accurate quantification required to meet stringent regulatory limits (e.g., EU, FDA, MHLW). The use of an analog would lead to method failure, inaccurate results, and non-compliance.

Genotoxicity and Carcinogenicity Research

Researchers investigating the structure-activity relationships (SAR) of aflatoxin-induced carcinogenesis use AFG1 as a key probe molecule . Its intermediate potency and distinct pattern of chromosomal damage (targeting chromosomes 1-5) make it ideal for comparative studies against the highly potent AFB1 and the less potent AFG2 [1]. This allows for the dissection of molecular pathways, such as the role of the terminal furan ring double bond versus the lactone ring, in adduct formation and mutagenesis.

In Vitro Hepatotoxicity and Metabolism

AFG1 serves as a specific substrate for studying the role of human cytochrome P450 enzymes (e.g., CYP3A4, CYP1A2) in the bioactivation of mycotoxins to genotoxic epoxides . Knowing its precise LC50 (9.79 µM in HepaRG cells) allows researchers to design experiments with controlled, sub-cytotoxic concentrations to study metabolic pathways, DNA repair activation, and the effects of potential chemopreventive agents without confounding cell death [1].

Application
Selection Property
Validation Focus
Regulatory Mycotoxin Analysis
Certified reference material integrity
Chromatographic specificity and method compliance
Carcinogenicity SAR Studies
Intermediate potency and unique chromosomal target profile
Comparative genotoxicity endpoints and adduct formation
In Vitro Hepatocyte Metabolism
CYP-mediated bioactivation substrate specificity
Sub-cytotoxic concentration window and DNA repair pathway monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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